6-Iminocyclohexa-2,4-dien-1-one
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Overview
Description
6-Iminocyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C6H5NO. It is the monoimine of 1,2-benzoquinone and is functionally related to 1,2-benzoquinone . This compound is also known by other names such as 1,2-benzoquinone monoimine and o-benzoquinone imine . It is a quinone imine, which means it is an imine formed formally from a quinone by replacing one or more atoms of quinonoid oxygen with =NH or =NR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iminocyclohexa-2,4-dienone typically involves the reaction of 1,2-benzoquinone with ammonia or primary amines under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization or chromatography to obtain pure 6-iminocyclohexa-2,4-dienone .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Iminocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-benzoquinone.
Reduction: It can be reduced to form 1,2-dihydroxybenzene.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: 1,2-benzoquinone.
Reduction: 1,2-dihydroxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iminocyclohexa-2,4-dien-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-iminocyclohexa-2,4-dienone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in various redox processes . Its molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes by altering their redox state .
Comparison with Similar Compounds
6-Iminocyclohexa-2,4-dien-1-one is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
1,2-Benzoquinone: It is the parent compound of 6-iminocyclohexa-2,4-dienone and shares similar redox properties.
1,4-Benzoquinone: It is another quinone imine but differs in the position of the imine group.
N-Acetyl-1,4-benzoquinone imine: It is a derivative of 1,4-benzoquinone and has different reactivity and applications.
This compound stands out due to its specific imine group position and its ability to participate in unique redox reactions .
Properties
CAS No. |
4377-76-8 |
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Molecular Formula |
C6H5NO |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
6-iminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H5NO/c7-5-3-1-2-4-6(5)8/h1-4,7H |
InChI Key |
PEARLFKWERPXDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=N)C(=O)C=C1 |
Canonical SMILES |
C1=CC(=N)C(=O)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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